(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide

Lipidomics Sphingolipid Ceramide

This compound is a 2-hydroxy (α-hydroxy) ceramide, a sphingolipid subclass composed of an 18-carbon 4E-sphingoid base N-acylated with a 2-hydroxy-9E-octadecenoic acid. It is structurally related to species found in the epidermal permeability barrier and has been studied for its role in membrane homeostasis and cell signaling.

Molecular Formula C36H69NO4
Molecular Weight 579.9 g/mol
Cat. No. B12070590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide
Molecular FormulaC36H69NO4
Molecular Weight579.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCC=CCCCCCCCC)O)O
InChIInChI=1S/C36H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30,33-35,38-40H,3-16,18,20-27,29,31-32H2,1-2H3,(H,37,41)/b19-17+,30-28+
InChIKeyOGMXRWJJGUINGB-ZMRZAFNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide


This compound is a 2-hydroxy (α-hydroxy) ceramide, a sphingolipid subclass composed of an 18-carbon 4E-sphingoid base N-acylated with a 2-hydroxy-9E-octadecenoic acid. It is structurally related to species found in the epidermal permeability barrier and has been studied for its role in membrane homeostasis and cell signaling .

Sphingolipid signaling and membrane homeostasis research
Ceramide subclass functional differentiation studies
Epidermal lipid barrier composition models

Why Non-Hydroxy or Saturated Ceramides Cannot Substitute for (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide


Generic substitution is not scientifically justified. The presence and stereochemistry of the 2′-hydroxyl group on the N-acyl chain profoundly alters the compound's biophysical behavior and signaling properties compared to non-hydroxy ceramides. Research indicates that 2′-hydroxy ceramide induces apoptosis at significantly lower effective concentrations and with faster kinetics than its non-hydroxy counterpart . The specific combination of the 2′-hydroxyl group and the Δ9 unsaturation in the fatty acid chain further distinguishes it from saturated 2-hydroxy analogs, potentially affecting lipid packing in membranes and interaction with specific protein targets .

2′-Hydroxyl group role
Non-hydroxy ceramides exhibit distinct biophysical behavior; reported effective concentrations and apoptosis kinetics differ in cell studies, limiting direct substitution.
Δ9 unsaturation effect
Saturated 2-hydroxy analogs may alter lipid packing and protein interactions; membrane phase behavior may shift, requiring context-specific validation.

Quantitative Differential Evidence for (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide


Analysis Incomplete: Required Head-to-Head Quantitative Data Not Found

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited sources) was conducted. While qualitative differences in biological activity are noted in the literature, no single source was identified that provides a direct, quantitative head-to-head comparison of this specific compound against a defined comparator under identical experimental conditions, as required by the Core Evidence Admission Rules. Therefore, no evidence items meeting the strict criteria could be generated.

Apoptotic activity
Class-level
Reported lower effective concentration in cell studies (qualitative)
Supports functional differentiation review
Not a direct head-to-head comparison; quantitative data unavailable
Lipidomics Sphingolipid Ceramide

Potential Applications for (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide Based on Class-Level Evidence


Investigation of Stereo-Specific Apoptotic Signaling

Based on class-level evidence for 2′-hydroxy ceramides, this compound could be used in studies differentiating the pro-apoptotic signaling of hydroxylated versus non-hydroxylated ceramide species. The distinct kinetics of cell death induction warrant its use over non-hydroxy ceramides in mechanistic studies .

Epidermal Barrier Function Model Systems

Given the established role of α-hydroxy ceramides in the stratum corneum's permeability barrier, this specific unsaturated analog may be incorporated into reconstructed skin models to study lipid lamellae packing and transepidermal water loss, particularly where the unsaturation's effect on phase behavior is the parameter of interest .

Application
Selection Property
Validation Focus
Apoptotic signaling differentiation
Stereospecific 2′-hydroxyl group on N-acyl chain
Kinetics of cell death induction in ceramide comparison studies
Epidermal barrier model systems
Combined 2′-hydroxyl and Δ9 unsaturation
Lipid lamellae packing and phase behavior in reconstructed skin models
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